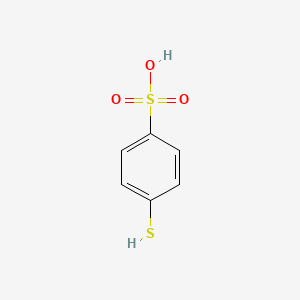

4-巯基苯磺酸

描述

Synthesis Analysis

The synthesis of 4-mercaptobenzenesulfonic acid derivatives often involves complex chemical reactions, aiming to introduce or modify functional groups to achieve desired properties. For example, Sławiński et al. (2013) describe the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives through reactions involving N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other components, highlighting the compound's versatility in synthesizing antibacterial agents (Sławiński et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-mercaptobenzenesulfonic acid and its derivatives plays a crucial role in their chemical behavior and application potential. Li et al. (2015) conducted a comprehensive study using vibrational spectroscopy and density functional theory (DFT) to analyze the molecular structure of 4-mercaptobenzoic acid, a closely related compound. Their work involved predicting IR and Raman spectra for the molecule, with experimental data supporting the theoretical models. This research provides insights into the molecular vibrations and structural characteristics of such compounds (Li et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-mercaptobenzenesulfonic acid often result in the formation of complex molecules with varied applications. For instance, the synthesis of ZnO/4-mercaptobenzoic acid/Au composite particles by Li et al. (2013) showcases the compound's utility in preparing materials with potential applications in catalysis and sensing. This study demonstrates how 4-mercaptobenzoic acid can serve as a linker between ZnO particles and Au nanoparticles, emphasizing the compound's role in fabricating nanostructured materials (Li et al., 2013).

Physical Properties Analysis

The physical properties of 4-mercaptobenzenesulfonic acid, such as solubility, melting point, and crystalline structure, are critical for its application in various domains. Although specific studies focusing on these aspects were not identified in the current search, understanding these properties is essential for optimizing the compound's use in synthesis and application processes.

Chemical Properties Analysis

The chemical properties of 4-mercaptobenzenesulfonic acid, including its reactivity, stability, and interaction with other molecules, determine its utility in chemical syntheses and applications. The work by Sun et al. (2021) on using 4-mercaptobenzoic acid as a matrix for mass spectrometry analysis of metals underscores the compound's chemical properties that facilitate its role in enhancing MS signal intensity and reproducibility in metal analysis (Sun et al., 2021).

科学研究应用

三价铬离子的检测

4-巯基苯甲酸修饰的银包金纳米粒子(4-MBA-Au@Ag NPs)已被用作比色探针,用于构建比色三价铬(Cr3+)离子检测平台 {svg_1}。这种方法简单、方便、快速,可用于监测金属离子污染。 4-MBA 的最佳浓度和 pH 值分别为 5 μM 和 9 {svg_2}。 检测系统在 10 到 500 μM 范围内对 Cr3+ 离子浓度表现出比例响应 {svg_3}。

表面增强拉曼散射 (SERS)

4-巯基苯甲酸 (4-MBA) 已被用作表面增强拉曼散射 (SERS) 研究中的探针分子 {svg_4}。 用 4-MBA 功能化的 PVP 保护银纳米立方体薄膜 (PVP-Ag NCs) 与其他银纳米结构相比,表现出更好的 SERS 活性和更大的增强因子 (EF) {svg_5}。 4-MBA 在 PVP-Ag NCs 薄膜上的 EF 高达 5.38 × 10^6,检测限至少低至 10^−8 M {svg_6}。

生物胺的电位检测

一种易于制备的传感电极,其功能化了 4-巯基苯甲酸 (BA) 的自组装单层 (SAM),已被用于水中生物胺的电位检测 {svg_7}。 BA-SAM 修饰的电极对分析物具有敏感性和选择性响应 {svg_8}。

化学合成

安全和危害

4-Mercaptobenzenesulfonic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNVDPBWRTOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221537 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7134-41-0 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7134-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

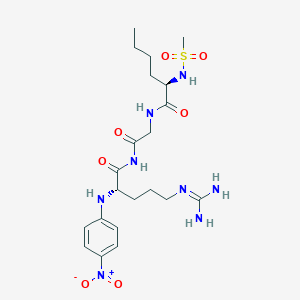

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

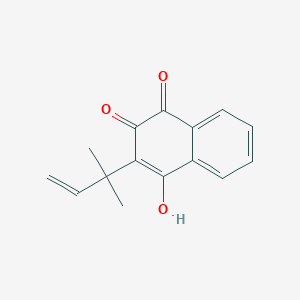

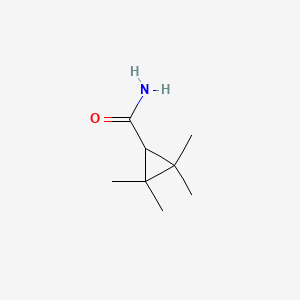

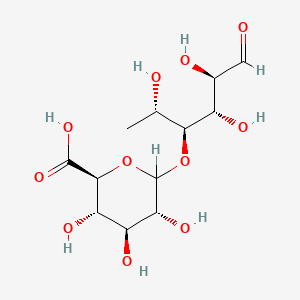

Feasible Synthetic Routes

Q & A

Q1: How does 4-Mercaptobenzenesulfonic acid contribute to improving the properties of PEDOT:PSS as a transparent electrode material?

A: 4-Mercaptobenzenesulfonic acid plays a crucial role in modifying silver nanowires (AgNWs) to enhance their interaction with PEDOT:PSS. The thiol group (-SH) of 4-Mercaptobenzenesulfonic acid readily interacts with the silver surface, forming a stable Ag-S bond. [] This modification results in "S-AgNWs," which are silver nanowires decorated with 4-Mercaptobenzenesulfonic acid molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

![3-[2-(3,4-Dioxobutan-2-yloxy)ethoxy]-2-oxobutanal](/img/structure/B1202479.png)

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)